7,3',4'-Trihydroxyflavone
Overview
Description
7,3’,4’-Trihydroxyflavone is a flavonoid found in A. julibrissin bark and has diverse biological activities . It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) and peroxynitrite radicals in cell-free assays, reduces total reactive oxygen species in rat kidney homogenates, and inhibits COX-1 . It is also active against M. tuberculosis .
Molecular Structure Analysis
The molecular formula of 7,3’,4’-Trihydroxyflavone is C15H10O5 . The InChI and Canonical SMILES representations provide more details about its structure .Chemical Reactions Analysis
7,3’,4’-Trihydroxyflavone has shown antioxidant and anti-inflammatory effects . It has been found to have lower activity on NO, IL-1β suppression, and c-Src binding but higher ROS-scavenging capacity and less cytotoxicity .Physical And Chemical Properties Analysis
7,3’,4’-Trihydroxyflavone has a molecular weight of 270.24 g/mol . Its density, boiling point, and melting point are 1.5±0.1 g/cm3, 572.8±50.0 °C at 760 mmHg, and 326-327ºC, respectively .Scientific Research Applications
Antioxidant and Anticancer Activity : 7,3',4'-Trihydroxyflavone and other trihydroxyflavone derivatives have demonstrated notable antioxidant and anticancer activities. They showed varying levels of effectiveness against different cancer cell lines, with the most activity observed against breast cancer cells (MCF-7). A correlation between antioxidant and anticancer activities was also identified (Grigalius & Petrikaitė, 2017).
Identification in Alfalfa : 7,3',4'-Trihydroxyflavone has been identified as a yellow crystalline flavone in alfalfa, confirmed through ultraviolet and infrared spectra analysis (Bickoff, Witt, & Livingston, 1965).
Anti-Inflammatory Effects : Studies on dietary flavones like 7,3',4'-Trihydroxyflavone have shown preliminary antioxidant and anti-inflammatory activities. These effects were examined in both two-dimensional and three-dimensional cell culture models, revealing significant suppression of proinflammatory mediators (Wang et al., 2023).
Inhibition of Osteoclast Formation : 7,3',4'-Trihydroxyflavone has been found to inhibit osteoclastogenesis via NFATc1, which is a key transcription factor in osteoclast differentiation. This finding suggests its potential use in treating conditions related to bone resorption (Kang et al., 2015).
Antioxidant and Neuroprotective Activities : Several flavones, including 7,3',4'-Trihydroxyflavone, have been evaluated for their antioxidant and neuroprotective activities. This research has implications for developing therapeutic agents based on these flavone structures (Alshammari et al., 2020).
Suppressing Melanogenesis : 7,3',4'-Trihydroxyflavone, as a metabolite of daidzein, can suppress melanogenesis by targeting melanocortin 1 receptor, which could be useful in treating hyperpigmentation disorders (Kim et al., 2020).
Memory-Enhancing Effects : This compound has shown potential in improving cognitive function by regulating the cholinergic system and BDNF signaling in animal models (Kim, Ko, Lee, & Jang, 2020).
Atopic Dermatitis Treatment : Topical application of 7,3',4'-Trihydroxyisoflavone has been found to alleviate symptoms of atopic dermatitis in mice models, suggesting its potential use in skin care products (Park et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFGJHYLIHMCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175836 | |
Record name | Flavone, 7,3',4'-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,3',4'-Trihydroxyflavone | |
CAS RN |
2150-11-0 | |
Record name | 3′,4′,7-Trihydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavone, 7,3',4'-trihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavone, 7,3',4'-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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